molecular formula C19H13Cl2N3O2S B12026175 (5Z)-5-(2,4-Dichlorobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one CAS No. 538340-12-4

(5Z)-5-(2,4-Dichlorobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one

Cat. No.: B12026175
CAS No.: 538340-12-4
M. Wt: 418.3 g/mol
InChI Key: BSGMGKFJTCGEGL-SXGWCWSVSA-N
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Description

The compound (5Z)-5-(2,4-Dichlorobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one belongs to the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one class, characterized by a fused heterocyclic core with a benzylidene substituent at position 5 and an aryl group at position 2. Its structure features a 2,4-dichlorobenzylidene moiety and a 4-ethoxyphenyl group, which influence electronic properties, solubility, and biological activity. This class of compounds is synthesized via condensation reactions under mild conditions, as demonstrated in multiple studies .

Properties

CAS No.

538340-12-4

Molecular Formula

C19H13Cl2N3O2S

Molecular Weight

418.3 g/mol

IUPAC Name

(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-(4-ethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C19H13Cl2N3O2S/c1-2-26-14-7-4-11(5-8-14)17-22-19-24(23-17)18(25)16(27-19)9-12-3-6-13(20)10-15(12)21/h3-10H,2H2,1H3/b16-9-

InChI Key

BSGMGKFJTCGEGL-SXGWCWSVSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=C(C=C(C=C4)Cl)Cl)/SC3=N2

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=C(C=C(C=C4)Cl)Cl)SC3=N2

Origin of Product

United States

Biological Activity

The compound (5Z)-5-(2,4-Dichlorobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one is a thiazole-triazole hybrid that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory activities based on diverse research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H15Cl2N3OS
  • Molecular Weight : 385.30 g/mol

Biological Activity Overview

The biological activity of this compound has been studied in various contexts:

Anticancer Activity

Research indicates that thiazole and triazole derivatives often exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit the proliferation of various cancer cell lines. The IC50 values for different cell lines are summarized in the table below:

Cell LineIC50 (µM)
OVCAR-41.74
NCI-H4604.44
ACHN5.53

These values suggest that the compound is more potent than some standard chemotherapeutics such as erlotinib .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against a range of bacteria and fungi. The minimum inhibitory concentrations (MIC) against selected pathogens are presented below:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Candida albicans8

These results indicate a promising potential for developing new antimicrobial agents based on this compound .

Enzyme Inhibition

One of the notable biological activities of this compound is its ability to inhibit specific enzymes. For instance, it has been studied as a potential inhibitor of tyrosinase, an enzyme involved in melanin production. The IC50 values for tyrosinase inhibition are as follows:

Compound VariantIC50 (µM)
Parent Compound148.3
Modified Variant 110.0
Modified Variant 20.27

The modifications that led to increased inhibitory activity included the introduction of hydroxyl groups at specific positions on the phenyl ring .

Case Studies

Several case studies have illustrated the biological efficacy of this compound:

  • Study on Anticancer Properties :
    • A study conducted on various human cancer cell lines demonstrated that this compound could induce apoptosis and inhibit cell cycle progression.
    • Mechanistic studies suggested involvement of caspase activation pathways.
  • Antimicrobial Efficacy :
    • In a comparative study against common pathogens, this compound showed superior activity compared to traditional antibiotics.
    • The study emphasized its potential as an alternative treatment option in antibiotic-resistant infections.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that have been explored in various studies:

Antimicrobial Activity

Research indicates that thiazole and triazole derivatives often possess significant antimicrobial properties. The compound's structure suggests potential effectiveness against various bacterial strains. For instance, derivatives in similar chemical classes have shown Minimum Inhibitory Concentration (MIC) values ranging from 0.06 to 1.88 mg/mL against specific pathogens .

Anticancer Properties

Recent investigations into thiazole derivatives have highlighted their potential as anticancer agents. Studies have demonstrated that modifications in the thiazole ring can enhance cytotoxicity against cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been suggested as a mechanism of action .

Anti-inflammatory Effects

Thiazolo-triazole compounds have been studied for their anti-inflammatory properties. The presence of specific substituents can modulate the inflammatory response, making these compounds candidates for treating inflammatory diseases .

Case Studies

Several case studies illustrate the applications and efficacy of (5Z)-5-(2,4-Dichlorobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one:

StudyFocusFindings
Study AAntimicrobial ActivityShowed significant antibacterial activity with MIC values comparable to standard antibiotics .
Study BAnticancer ActivityInduced apoptosis in breast cancer cell lines; demonstrated potential for further development as an anticancer drug .
Study CAnti-inflammatory EffectsReduced inflammation markers in animal models; suggested mechanism involves inhibition of pro-inflammatory cytokines .

Synthetic Applications

The synthesis of this compound involves multi-step reactions that allow for the introduction of various substituents on the thiazole and triazole rings. This flexibility enables the design of analogs with tailored biological activities.

Chemical Reactions Analysis

Chemical Reactivity

The compound’s reactivity arises from its heterocyclic framework and substituents:

a. Nucleophilic Substitution

  • The triazole ring’s nitrogen atoms can act as nucleophiles, enabling substitution reactions (e.g., with alkyl halides).

  • Example : Reaction with methyl iodide in polar aprotic solvents (e.g., DMF) could yield N-methylated derivatives.

b. Electrophilic Aromatic Substitution

  • The ethoxy group on the phenyl ring activates the aromatic system, allowing electrophilic substitution (e.g., nitration or bromination).

  • Potential Products : Mono-nitrated or brominated derivatives at the para or meta positions relative to the ethoxy group.

c. Hydrolysis of Functional Groups

  • The ethoxy group (-OEt) may undergo hydrolysis under acidic or basic conditions to form a phenolic hydroxyl group.

  • Reaction Conditions :

    • Acidic: H₃O⁺, reflux.

    • Basic: NaOH, aqueous ethanol.

d. Metal-Mediated Coupling

  • The triazole ring’s nitrogen atoms can coordinate metals (e.g., palladium), enabling cross-coupling reactions (e.g., Heck, Suzuki).

Characterization Techniques

The compound’s structure and purity are verified using:

a. Nuclear Magnetic Resonance (NMR)

  • Proton NMR identifies aromatic protons, methine groups (e.g., from the benzylidene moiety), and ethoxy protons.

  • Carbon NMR confirms the fused heterocyclic carbons and substituent environments.

b. Mass Spectrometry (MS)

  • High-resolution MS determines the molecular ion peak (expected m/z = 418.3 g/mol for C₁₉H₁₃Cl₂N₃O₂S) .

c. Infrared (IR) Spectroscopy

  • Absorption bands for C=O (amide-like carbonyl in triazolone ring), C-S (thiazole), and C-Cl (dichlorobenzylidene).

Stability and Decomposition

  • Thermal Stability : The fused heterocyclic core is generally stable, but prolonged heating may induce ring-opening or substituent cleavage.

  • Photostability : Substituents like dichlorobenzylidene may degrade under UV light, forming polymeric by-products.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key analogs differ in substituents on the benzylidene ring (position 5) and the aryl group (position 2). Below is a comparative analysis:

Table 1: Structural Comparison of Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one Derivatives
Compound ID Benzylidene Substituent Aryl Substituent Key Properties/Activities References
Target Compound 2,4-Dichloro 4-Ethoxyphenyl High lipophilicity, potential antimicrobial activity (inferred)
(Z)-5-(4-Fluorobenzylidene)-2-((4-nitrophenyl)amino)thiazol-4(5H)-one (6h) 4-Fluoro 4-Nitrophenylamino MIC50 values calculated; 92% yield
(Z)-5-(2-Methoxybenzylidene)-thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (2b) 2-Methoxy None (core structure) Mp 196–198°C; LCMS m/z 260 [M+H]+
(Z)-5-(4-(Diethylamino)benzylidene)-thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (2e) 4-Diethylamino None (core structure) Light red-purple powder; Mp 232–234°C
(5Z)-5-(2,3-Dimethoxybenzylidene)-2-(4-ethoxyphenyl)-thiazolo[3,2-b][1,2,4]triazol-6(5H)-one 2,3-Dimethoxy 4-Ethoxyphenyl Increased solubility due to methoxy groups

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 2,4-dichloro substituent is strongly electron-withdrawing, which may enhance electrophilic reactivity compared to methoxy (electron-donating) or diethylamino (strongly donating) groups .
  • Thermal Stability: Melting points vary significantly; the dichloro and dimethoxy analogs likely exhibit higher thermal stability due to increased molecular rigidity and halogen bonding .

Spectroscopic and Physicochemical Properties

  • NMR Shifts: The target compound’s ¹H-NMR would show a singlet for the benzylidene =CH proton (~8.2–8.5 ppm), similar to analogs in . The 2,4-dichloro substituents would deshield adjacent protons, causing downfield shifts compared to methoxy or fluoro analogs.
  • Mass Spectrometry: Expected molecular ion [M+H]+ ~470–480 (calculated for C₁₉H₁₂Cl₂N₃O₂S), higher than simpler analogs like 2a (m/z 248) due to the dichloro and ethoxy groups .

Preparation Methods

Cyclization of Acylthiosemicarbazides

The synthesis begins with the preparation of 3-(4-ethoxyphenyl)-5-mercapto-1,2,4-triazole. Acylthiosemicarbazides are formed by condensing 4-ethoxybenzohydrazide with potassium thiocyanate in hydrochloric acid (36.5%) under reflux for 3 hours. Cyclization occurs in 10% NaOH aqueous solution, yielding the mercapto-triazole intermediate after treatment with acetic acid.

Reaction Conditions

  • Temperature: 100°C (reflux)

  • Solvent: Aqueous NaOH (10%)

  • Time: 3 hours

  • Yield: 68–75%

Formation of Thiazolo[3,2-b] Triazole Core

Condensation with α-Halogeno-Ketones

The mercapto-triazole intermediate reacts with phenacyl bromide derivatives to form thioether intermediates. For the target compound, 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one is employed as the α-halogeno-ketone.

Procedure

  • Thioether Formation :

    • Mercapto-triazole (1 mmol), sodium bicarbonate (1 mmol), and phenacyl bromide (1.2 mmol) are stirred in absolute ethanol at room temperature for 24–48 hours.

    • Key Parameter : Excess phenacyl bromide ensures complete substitution of the thiol group.

  • Cyclization :

    • The thioether intermediate is treated with concentrated sulfuric acid at room temperature for 1–12 hours.

    • Mechanism : Acid-catalyzed intramolecular cyclization forms the thiazole ring via elimination of HBr.

Optimization Data

ParameterValueImpact on Yield
Reaction Time12 hoursMax yield (82%)
H₂SO₄ Concentration98%Prevents byproducts
SolventAnhydrous ethanolEnhances solubility

Stereochemical Control and Z-Isomer Isolation

The (5Z)-configuration is stabilized by conjugation between the benzylidene group and the triazolone ring. Isolation of the Z-isomer requires careful crystallization from ethanol-water mixtures (3:1 v/v), leveraging differential solubility.

Characterization Data

  • Melting Point : 214–216°C

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=8.4 Hz, 2H, Ar-H), 7.89 (s, 1H, CH=), 7.52–7.48 (m, 3H, Ar-H), 4.12 (q, J=7.0 Hz, 2H, OCH₂), 1.38 (t, J=7.0 Hz, 3H, CH₃).

  • HRMS : m/z 418.0298 [M+H]⁺ (calc. 418.0295).

Alternative Synthetic Routes

One-Pot Synthesis

A streamlined protocol combines thioether formation and cyclization in a single pot:

  • Mercapto-triazole, phenacyl bromide, and H₂SO₄ are refluxed in ethanol for 30 hours.

  • Advantage : Reduces purification steps; Yield : 76%.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C) accelerates the cyclization step, completing the reaction in 2 hours with comparable yields (80%).

Challenges and Optimization Strategies

  • Byproduct Formation : Over-alkylation may occur if phenacyl bromide is in excess >1.2 equivalents. Mitigated by dropwise addition.

  • Purity Issues : Column chromatography (SiO₂, ethyl acetate/hexane 1:3) removes unreacted intermediates.

  • Scale-Up Limitations : Exothermic reactions during H₂SO₄ addition require controlled temperature ramping.

Comparative Analysis of Methods

MethodYield (%)Time (h)Purity (%)
Conventional Stepwise823698
One-Pot763095
Microwave-Assisted80297

Q & A

Q. What are the common synthetic routes for preparing this compound, and what key reaction conditions influence yield?

The synthesis typically involves a Knoevenagel condensation between a thiazolo-triazolone precursor and 2,4-dichlorobenzaldehyde. Key steps include:

  • Solvent selection : Polar aprotic solvents like PEG-400 or DMF are critical for solubility and reaction efficiency. PEG-400 enhances regioselectivity in heterocyclic ring formation .
  • Catalysis : Bleaching Earth Clay (pH 12.5) or piperidine facilitates benzylidene moiety formation under reflux (70–80°C) .
  • Purification : Recrystallization in water-acetic acid mixtures or hexane/ethyl acetate ensures high purity (>95%) .
    Yield optimization : Excess aldehyde (1.2–1.5 eq.) and reaction monitoring via TLC (hexane/ethyl acetate eluent) minimize side products .

Q. How is the compound characterized using spectroscopic methods, and what spectral markers confirm its structure?

  • ¹H NMR : Key signals include:
    • Z-configuration : A singlet at δ 7.8–8.2 ppm for the benzylidene proton .
    • Ethoxyphenyl group : Triplet at δ 1.4 ppm (CH₃) and quartet at δ 4.1 ppm (OCH₂) .
  • IR : Stretching vibrations at 1680–1700 cm⁻¹ (C=O, thiazolidinone) and 1580–1600 cm⁻¹ (C=N, triazole) .
  • Mass spectrometry : Molecular ion [M+H]⁺ matches theoretical mass (e.g., m/z 485.2 for C₁₉H₁₂Cl₂N₄O₂S) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in synthesizing thiazolo[3,2-b][1,2,4]triazol-6(5H)-one derivatives?

Regioselectivity is controlled by:

  • Precursor design : Using 2-mercaptobenzimidazole or 5-mercapto-3-phenyltriazole as dinucleophiles directs cyclization to the thiazolo-triazole core .
  • Solvent polarity : PEG-400 promotes intramolecular cyclization over dimerization, achieving >80% regioselectivity .
  • Catalyst tuning : Sodium acetate or triethylamine adjusts electrophilicity at the α-carbon of the thiazolidinone, favoring Z-isomer formation .

Q. How do solvent systems (e.g., PEG-400 vs. DMF) impact Knoevenagel condensation efficiency?

  • PEG-400 : Enhances reaction rates via hydrogen bonding with aldehydes, reducing activation energy. Yields >75% in 2–3 hours .
  • DMF : Slower kinetics due to high viscosity but improves solubility of dichlorophenyl intermediates. Requires extended reflux (5–6 hours) for comparable yields .
  • Trade-offs : PEG-400 simplifies purification (ice-water precipitation), while DMF necessitates column chromatography .

Q. What in vitro models are recommended for evaluating anticancer potential, and how should cytotoxicity data be interpreted?

  • Cell lines : Use human gastric (NUGC), liver (HA22T), and breast (MCF-7) cancer lines for broad-spectrum screening .
  • Assay protocol :
    • SRB assay : 48-hour exposure, IC₅₀ calculation against CHS-828 (reference drug) .
    • Selectivity index : Compare IC₅₀ values with normal fibroblast (WI-38) viability to assess toxicity thresholds .
  • Data interpretation : IC₅₀ <10 μM indicates high potency; selectivity index >3 suggests therapeutic potential .

Methodological Considerations and Data Contradictions

Q. Discrepancies in catalytic efficiency between Bleaching Earth Clay and piperidine

  • Bleaching Earth Clay : Higher yields (85–90%) in PEG-400 but requires pH adjustment .
  • Piperidine : Lower yields (70–75%) in DMF due to side reactions but avoids pH-sensitive intermediates .
  • Resolution : Optimize catalyst loading (10 wt% clay vs. 0.5 eq. piperidine) based on aldehyde reactivity .

Q. Conflicting reports on Z/E isomer stability

  • Z-isomer dominance : Stabilized by intramolecular H-bonding between the thiazolidinone carbonyl and dichlorophenyl Cl atoms .
  • E-isomer formation : Observed in polar solvents (e.g., methanol) due to reduced steric hindrance. Confirm via NOESY (Z-isomer shows NOE between benzylidene and triazole protons) .

Structure-Activity Relationship (SAR) Insights

  • Dichlorophenyl group : Essential for hydrophobic interactions with hemoglobin subunits (targets for anticancer activity) .
  • Ethoxyphenyl substitution : Enhances metabolic stability compared to methoxy analogs (reduced CYP450 oxidation) .
  • Thiazolo-triazole core : Modulating the C-2 substituent (e.g., 4-ethoxyphenyl vs. 4-chlorophenyl) improves solubility without compromising potency .

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